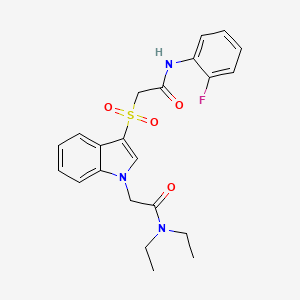![molecular formula C11H6ClN3O3S B2602842 6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339008-06-9](/img/structure/B2602842.png)
6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole (6CPNI) is a novel nitroimidazole compound with a wide range of potential applications in medicinal chemistry and biochemistry. It is a member of the nitroimidazole family, which has been extensively studied for its antibacterial, antifungal and antiparasitic properties. 6CPNI has recently been identified as a promising candidate for further research due to its unique chemical structure, which provides a number of advantages over other nitroimidazoles. This article will discuss the synthesis method of 6CPNI, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Chemical Transformations and Structural Studies
Ring Transformation and Structural Analysis : The compound has been used in studies exploring new ring transformations, yielding novel condensed ring systems with potential applications in chemical synthesis. Spinelli et al. (1992) reported the conversion of 6-p-chlorophenyl-3-methyl-5-nitrosoimidazo[2,1-b]thiazole into a new condensed ring system, 8-p-chlorophenyl-8-hydroxy-5-methyl-3-oxo-1,2,4-oxadiazolo[3,4-c][1,4]thiazine, whose molecular structure was ascertained by various physical methods (Spinelli et al., 1992).
Reactivity and Product Elucidation : Andreani et al. (1997) investigated the reactivity of this compound with hydrochloric acid, leading to the elucidation of the reaction product through spectroscopic and X-ray crystal structure analysis (Andreani et al., 1997).
Potential Antimicrobial and Antitubercular Applications
Antimicrobial Agent Synthesis : Juspin et al. (2010) synthesized a series of new imidazo[2,1-b]thiazoles, including derivatives of 6-chloromethyl-5-nitroimidazo[2,1-b]thiazole, and tested them for antibacterial and antifungal activities, finding potent antimicrobial activities against Candida strains (Juspin et al., 2010).
Antitubercular Activity Research : Andreani et al. (2001) studied the antitubercular activity of imidazo[2,1-b]thiazoles, including the 5-nitroso derivative of 2-chloro-6-p-chlorophenylimidazo[2,1-b]thiazole, which showed potent antitubercular activity (Andreani et al., 2001).
Potential in Cancer Research and Radiosensitization
Potential Antitumor Agents : Billi et al. (1999) explored the potential of this compound class as antitumor agents. The study provided insights into the reaction mechanism and the effect of substituents in the phenyl ring on the yield of the reaction (Billi et al., 1999).
Radiosensitizing Agents : Agrawal et al. (1979) synthesized new compounds in the nitroimidazole series, including derivatives of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles, as radiosensitizers to sensitize hypoxic cells to the lethal effect of radiation (Agrawal et al., 1979).
Spectroscopic and Structural Characterization
- Spectroscopic Identification and Docking Studies : Shanmugapriya et al. (2022) conducted a comprehensive investigation of the molecular structure and electronic properties of compounds containing the thiazole unit, aiding in understanding their interaction with cancer proteins (Shanmugapriya et al., 2022).
Mecanismo De Acción
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
6-(4-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O3S/c12-7-1-3-8(4-2-7)18-9-10(15(16)17)14-5-6-19-11(14)13-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXBRQBVEYZNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

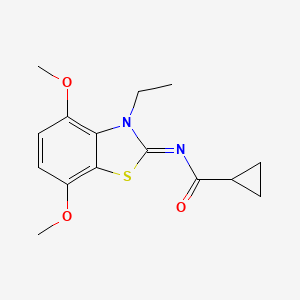
![3-Phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2602761.png)
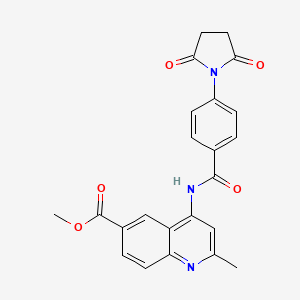

![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)
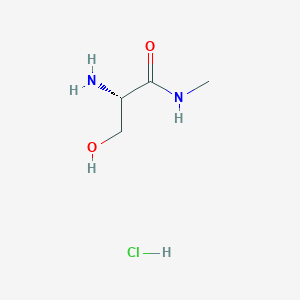
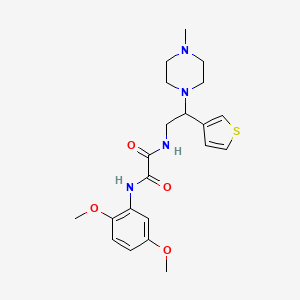
![1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2602773.png)

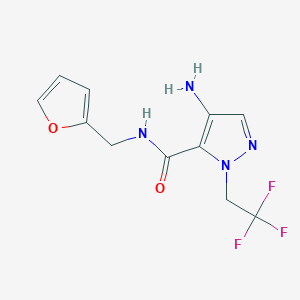
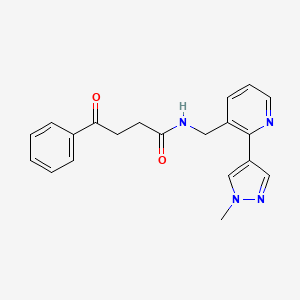

![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2602781.png)
